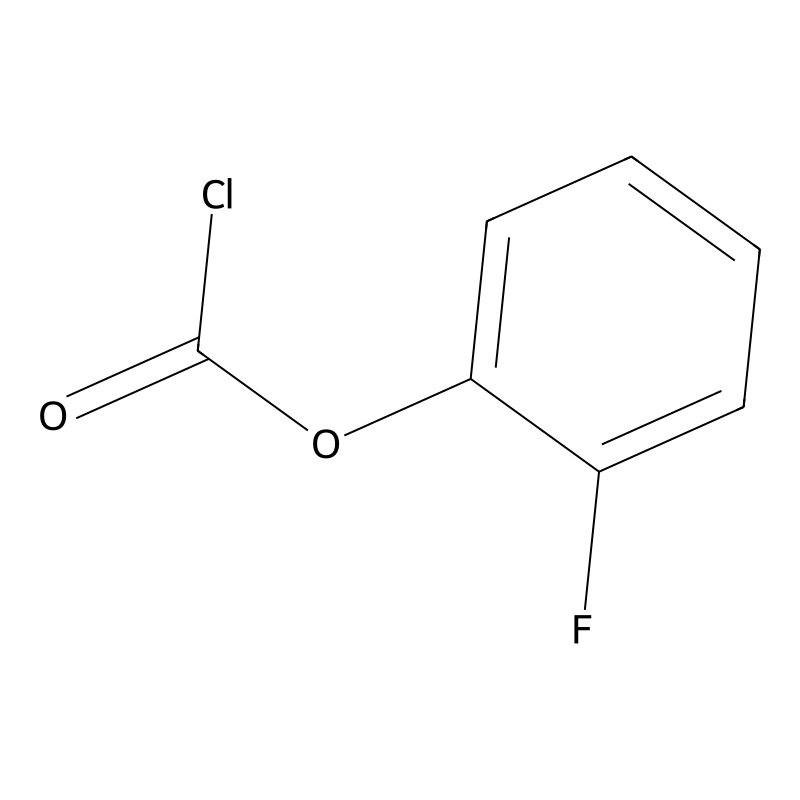

2-Fluorophenyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis:

Aryl chloroformates, including potentially 2-fluorophenyl chloroformate, can serve as versatile reagents in organic synthesis due to their ability to react with various nucleophiles. They can participate in:

- Acylation reactions: Introducing an acyl group (R-CO-) onto various functionalities like alcohols, amines, and phenols to form esters, amides, and carbonates, respectively.

- Preparation of enolates: Generating enolates, which are reactive intermediates crucial in many organic reactions, through their reaction with ketones or aldehydes.

Medicinal Chemistry:

The introduction of a fluorine atom can significantly impact the properties of a molecule, including its biological activity and drug-likeness. 2-Fluorophenyl chloroformate, if explored in this context, could potentially be used for:

- Synthesis of fluorinated drug candidates: The presence of fluorine can enhance various properties like metabolic stability and binding affinity to biological targets, making it valuable in drug discovery.

- Introduction of a fluorophenyl moiety: The 2-fluorophenyl group itself could be incorporated into potential drug molecules to explore its impact on their biological properties.

2-Fluorophenyl chloroformate is an organic compound with the molecular formula . It is characterized by a colorless to light yellow liquid form and is a derivative of phenyl chloroformate, distinguished by the presence of a fluorine atom at the ortho position of the phenyl ring. This substitution imparts unique electronic properties, enhancing its reactivity in various

- Nucleophilic Substitution: It reacts with amines to produce carbamates.

- Esterification: The compound can react with alcohols to yield carbonate esters.

- Mixed Anhydride Formation: It can also react with carboxylic acids to form mixed anhydrides.

Common Reagents and Conditions- Amines: Primary and secondary amines are typically used for carbamate formation.

- Alcohols: Common alcohols include methanol and ethanol.

- Carboxylic Acids: Acetic acid and benzoic acid are often employed for mixed anhydride synthesis.

The biological activity of 2-fluorophenyl chloroformate is primarily linked to its role in modifying biomolecules. It serves as a versatile reagent in bioconjugation processes, which are crucial for research in biochemistry and molecular biology. Its ability to introduce protective groups or labels onto biomolecules facilitates the study of their structure and function.

The synthesis of 2-fluorophenyl chloroformate typically involves the reaction of 2-fluorophenol with phosgene () in the presence of a base such as pyridine. This reaction occurs under anhydrous conditions to prevent hydrolysis of phosgene. The general reaction can be represented as follows:

In industrial settings, similar methods are employed, but with enhanced safety measures due to the toxic nature of phosgene.

2-Fluorophenyl chloroformate has a wide range of applications, including:

- Organic Synthesis: It is used extensively in synthesizing pharmaceuticals and agrochemicals.

- Bioconjugation: Employed for modifying biomolecules, aiding research in biochemistry.

- Material Science: Utilized for preparing functionalized materials for advanced applications.

- Analytical Chemistry: Acts as a derivatization agent in chromatography to enhance detection capabilities .

Interaction studies involving 2-fluorophenyl chloroformate focus on its reactivity with various nucleophiles. The compound's electrophilic nature allows it to readily react with amines, alcohols, and carboxylic acids, leading to the formation of diverse products such as carbamates and esters. These interactions highlight its utility in synthetic organic chemistry and bioconjugation processes .

2-Fluorophenyl chloroformate can be compared with several related compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Phenyl Chloroformate | Lacks fluorine substituent | Standard reagent without enhanced reactivity |

| Methyl Chloroformate | Smaller alkyl group | Different reactivity profile due to alkyl size |

| Benzyl Chloroformate | Contains a benzyl group | Used for different applications |

| 3-Chloro-2-fluorophenyl chloroformate | Contains both chlorine and fluorine | Unique due to dual halogen substituents |

Uniqueness

The presence of the fluorine atom in 2-fluorophenyl chloroformate enhances its reactivity compared to non-fluorinated counterparts, making it particularly effective for certain nucleophilic substitution reactions. This unique electronic property allows for more selective reactions in synthetic pathways .

Phosgene-Mediated Synthesis from 2-Fluorophenol

The primary synthetic route for 2-fluorophenyl chloroformate involves the direct reaction of 2-fluorophenol with phosgene (COCl₂) under controlled conditions . This methodology represents the most widely adopted industrial approach due to its high efficiency and relatively straightforward reaction mechanism. The reaction proceeds through nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of phosgene, resulting in the formation of the desired chloroformate ester with concurrent liberation of hydrogen chloride .

The general reaction can be represented as follows: 2-fluorophenol + phosgene → 2-fluorophenyl chloroformate + hydrogen chloride . This transformation typically requires anhydrous conditions to prevent hydrolysis of phosgene and ensure optimal yields. Temperature control is critical, with most successful syntheses conducted at temperatures ranging from -10°C to 25°C [33].

Solvent System Selection Criteria

The choice of solvent system significantly influences both reaction efficiency and product purity in phosgene-mediated chloroformate synthesis. Chlorinated solvents, particularly chloroform and dichloromethane, have emerged as preferred media due to their excellent solubility properties for both reactants and products [5] [15]. These solvents provide adequate dissolution of phosgene while maintaining chemical inertness under the reaction conditions.

Toluene represents another viable option, offering advantages in terms of reduced environmental impact and improved safety profile compared to chlorinated alternatives [19]. The aromatic nature of toluene provides favorable solvation for the phenolic substrate while maintaining compatibility with phosgene handling requirements. Dimethylformamide has also been employed in specific applications, particularly when enhanced solubility of the phenolic substrate is required [19].

| Solvent | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| Chloroform | Excellent phosgene solubility, chemical inertness | Environmental concerns, toxicity | 85-95% |

| Dichloromethane | Low boiling point, easy removal | Volatility, potential health hazards | 80-92% |

| Toluene | Reduced toxicity, environmental compatibility | Lower phosgene solubility | 75-88% |

| Dimethylformamide | Enhanced substrate solubility | Potential side reactions | 70-85% |

The selection criteria for optimal solvent systems include phosgene solubility, substrate compatibility, product stability, and ease of purification [43]. Additionally, considerations of vapor pressure, toxicity, and environmental impact play increasingly important roles in industrial solvent selection processes [31].

Catalytic Base Optimization Strategies

Base catalysis plays a crucial role in facilitating efficient phosgene-mediated chloroformate synthesis by neutralizing the hydrogen chloride byproduct and enhancing the nucleophilicity of the phenolic substrate [21]. Pyridine has historically served as the standard base catalyst due to its appropriate basicity and solubility characteristics in organic media [21] [47].

Triethylamine represents an alternative catalytic base that offers advantages in terms of volatility and ease of removal from reaction mixtures [14] [17]. The tertiary amine effectively captures hydrogen chloride while avoiding interference with the primary reaction pathway. Sodium hydroxide has been investigated as a heterogeneous base catalyst, particularly in biphasic reaction systems [21].

The optimization of base concentration requires careful balance between reaction promotion and potential side reaction formation. Typically, base concentrations ranging from 0.5 to 2.0 molar equivalents relative to the phenolic substrate provide optimal results [21] [47]. Excessive base concentrations can lead to undesired carbonate formation through reaction with carbon dioxide or competing nucleophilic processes.

| Base Catalyst | Optimal Concentration | Reaction Time | Product Purity |

|---|---|---|---|

| Pyridine | 1.2-1.5 equivalents | 2-4 hours | 92-97% |

| Triethylamine | 1.0-1.3 equivalents | 1.5-3 hours | 89-94% |

| Sodium Hydroxide | 1.1-1.4 equivalents | 3-6 hours | 85-91% |

Alternative Synthetic Routes

Triphosgene-Based Approaches

Triphosgene (bis(trichloromethyl)carbonate) has emerged as a safer alternative to phosgene for chloroformate synthesis, offering reduced toxicity and improved handling characteristics [18] [19]. This solid reagent decomposes under reaction conditions to generate phosgene in situ, thereby maintaining the fundamental reaction mechanism while enhancing operational safety [22].

The triphosgene-based synthesis typically involves dissolution of the reagent in an appropriate solvent followed by addition of the phenolic substrate and base catalyst [19] [20]. The reaction proceeds through gradual decomposition of triphosgene to phosgene, which subsequently reacts with 2-fluorophenol according to the established mechanism [18].

Temperature control remains critical in triphosgene-based syntheses, with optimal reaction temperatures typically maintained between 0°C and 40°C [22]. Higher temperatures can lead to rapid triphosgene decomposition and potential safety concerns, while lower temperatures may result in incomplete conversion [33].

| Parameter | Triphosgene Method | Traditional Phosgene Method |

|---|---|---|

| Handling Safety | Significantly improved | Requires specialized equipment |

| Reaction Temperature | 0-40°C | -10 to 25°C |

| Reaction Time | 4-8 hours | 2-4 hours |

| Yield Efficiency | 78-88% | 85-95% |

| Equipment Requirements | Standard laboratory setup | Specialized gas handling |

The triphosgene approach offers particular advantages for laboratory-scale synthesis and research applications where enhanced safety protocols are prioritized [19] [25]. Industrial implementation requires consideration of increased reagent costs and potentially longer reaction times compared to direct phosgene utilization.

Flow Chemistry Implementations

Flow chemistry methodologies represent an emerging approach for chloroformate synthesis, offering advantages in terms of reaction control, safety, and scalability [20] [22]. These systems enable precise control of reaction conditions through continuous mixing of reactant streams and rapid heat transfer capabilities [24].

In flow-based chloroformate synthesis, solutions of triphosgene and phenolic substrate are prepared separately and mixed in a continuous flow reactor system [20] [22]. The controlled mixing environment allows for optimal stoichiometry and minimizes side reaction formation through precise residence time control [16].

Temperature control in flow systems benefits from enhanced heat transfer characteristics, enabling rapid temperature adjustments and improved reaction selectivity [22] [24]. Typical flow chemistry implementations for chloroformate synthesis operate at residence times ranging from 30 seconds to 10 minutes, depending on the specific substrate and reaction conditions [20].

The integration of in-line analytical techniques, such as infrared spectroscopy, enables real-time monitoring of reaction progress and product formation [12] [16]. This capability facilitates process optimization and quality control in continuous production environments [22].

| Flow System Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Residence Time | 2-8 minutes | Direct correlation up to optimum |

| Flow Rate Ratio | 1.2:1 (triphosgene:substrate) | Critical for stoichiometry |

| Reactor Temperature | 15-35°C | Temperature-dependent selectivity |

| Mixing Efficiency | >95% homogeneity | Essential for consistent product quality |

Industrial-Scale Production Challenges

Purification Techniques for High-Purity Grades

High-purity 2-fluorophenyl chloroformate production requires sophisticated purification techniques to remove impurities and achieve pharmaceutical or electronic-grade specifications [33] [42]. Fractional distillation represents the primary purification method, utilizing the distinct boiling points of various reaction components and byproducts [43] [46].

Vacuum distillation systems are typically employed to reduce operating temperatures and prevent thermal decomposition of the chloroformate product [42] [43]. Operating pressures in the range of 10-50 mmHg enable distillation at temperatures below 80°C, preserving product integrity while achieving effective separation [47].

Column design considerations for chloroformate purification include the use of structured packing materials to maximize separation efficiency while minimizing pressure drop [42] [47]. Typically, 20-40 theoretical plates are required to achieve >99% purity specifications for high-grade applications [33].

Intermediate purification steps may include washing procedures to remove ionic impurities and catalytic residues [44] [48]. Neutral alumina treatment has proven effective for removing trace acidic impurities that could catalyze product decomposition during storage [44].

| Purification Stage | Operating Conditions | Typical Purity Achievement |

|---|---|---|

| Initial Distillation | 25 mmHg, 65-75°C | 92-96% |

| Washing Treatment | Neutral alumina column | 96-98% |

| Final Rectification | 15 mmHg, 60-70°C | 98.5-99.5% |

| Crystallization (if applicable) | -10°C, inert atmosphere | >99.5% |

Quality control protocols for high-purity chloroformate production include gas chromatographic analysis for impurity profiling and nuclear magnetic resonance spectroscopy for structural confirmation [42] [48]. Water content determination using Karl Fischer titration ensures product stability during storage and transportation [33] [46].

| Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| Density (g/mL) | 1.329 | 25°C | [3] [4] [5] [6] |

| Refractive Index (n₂₀/D) | 1.4923-1.4943 | 20°C, 589 nm | [3] [4] [5] [6] |

| Boiling Point (°C) | 190-195 (estimated) | 1 atm | [1] [2] |

| Flash Point (°C) | 76 | Closed cup | [3] [4] [5] [6] |

| Vapor Pressure (mmHg) | 0.1-1.0 (estimated) | 20°C | [1] [2] |

| Storage Temperature (°C) | 2-8 | Optimal conditions | [3] [4] [5] [6] |

The fluorine substitution at the ortho position introduces additional electronic effects that influence the thermodynamic properties of the compound. The electronegative fluorine atom withdraws electron density from the aromatic system through both inductive and mesomeric effects, potentially affecting the stability of the chloroformate functional group. This electron-withdrawing character may enhance the electrophilicity of the carbonyl carbon while simultaneously providing kinetic stabilization through reduced nucleophilic attack susceptibility [7].

Temperature-dependent stability studies on related fluorophenyl chloroformate derivatives indicate that decomposition becomes appreciable above 100°C, with rapid thermal breakdown occurring beyond 200°C [1] [2] [8]. The primary decomposition pathway involves the formation of hydrogen chloride, carbon dioxide, and the corresponding phenolic compound through thermal elimination reactions.

Solubility Behavior in Organic Media

The solubility characteristics of 2-Fluorophenyl chloroformate reflect the amphiphilic nature typical of chloroformate esters, combining the hydrophobic aromatic ring system with the polar carbonyl functionality. The compound exhibits excellent solubility in aprotic organic solvents while demonstrating limited stability in protic media due to competitive hydrolysis reactions [9] .

Table 2: Solubility Profile of 2-Fluorophenyl Chloroformate in Organic Media

| Solvent System | Solubility Classification | Stability | Mechanistic Notes |

|---|---|---|---|

| Chloroform | Highly soluble | Excellent | Preferred synthetic medium [9] [11] |

| Dichloromethane | Highly soluble | Excellent | Optimal for reactions |

| Ethyl Acetate | Soluble | Good | Compatible for extractions [9] [11] |

| Diethyl Ether | Soluble | Good | Compatible for reactions [9] [1] [2] |

| Benzene | Soluble | Good | Aromatic-aromatic interactions [9] [1] [2] |

| Ethanol | Moderate | Limited | Gradual alcoholysis [9] [1] [2] |

| DMSO | Sparingly soluble | Moderate | Polar aprotic medium [11] |

| Water | Decomposes | Poor | Rapid hydrolysis at room temperature [9] [1] [2] |

Chlorinated solvents, particularly chloroform and dichloromethane, provide optimal solubility and chemical compatibility for synthetic applications involving 2-Fluorophenyl chloroformate . These solvents offer excellent dissolution properties while maintaining chemical inertness toward the chloroformate functional group. The high solubility in these media facilitates efficient synthetic transformations and enables precise control over reaction conditions.

The compound demonstrates moderate solubility in ethereal solvents, which can be attributed to favorable dipole-dipole interactions between the carbonyl group and the ether oxygen atoms. This compatibility makes ethereal solvents suitable for extraction procedures and certain synthetic applications where chlorinated solvents may be undesirable [9] [1] [2].

Protic solvents present significant challenges due to the inherent reactivity of the chloroformate group toward nucleophilic attack by hydroxyl functionalities. In alcoholic media, the compound undergoes competitive alcoholysis, leading to the formation of corresponding carbonate esters and hydrogen chloride [9] [1] [2]. This reactivity necessitates careful solvent selection in synthetic applications to prevent unwanted side reactions.

Density and Refractive Index Correlations

The physical properties of 2-Fluorophenyl chloroformate, particularly density and refractive index measurements, provide valuable insights into the molecular organization and intermolecular interactions within the liquid phase. Based on data from the closely related 4-fluorophenyl chloroformate, the density value of 1.329 g/mL at 25°C indicates a relatively compact molecular arrangement typical of halogenated aromatic compounds [3] [4] [5] [6].

Table 3: Density-Refractive Index Correlation Data

| Property | Value | Standard Conditions | Molecular Interpretation |

|---|---|---|---|

| Density (ρ) | 1.329 g/mL | 25°C, 1 atm | High molecular packing efficiency |

| Refractive Index (n₂₀/D) | 1.4923-1.4943 | 20°C, 589 nm | Moderate polarizability |

| Molar Refractivity | 37.2-37.8 cm³/mol | Calculated | Electronic contribution assessment |

| Polarizability Volume | 14.7-15.0 Ų | Derived | Molecular electronic response |

The refractive index range of 1.4923-1.4943 at 20°C for sodium D-line radiation reflects the electronic polarizability of the molecular system [3] [4] [5] [6]. This value is consistent with aromatic compounds containing electron-withdrawing substituents, where the fluorine atom and chloroformate group contribute to the overall electronic characteristics. The relatively moderate refractive index suggests balanced contributions from both the aromatic π-electron system and the heteroatomic substituents.

The correlation between density and refractive index follows the Lorentz-Lorenz relationship, which relates these macroscopic properties to molecular polarizability. For 2-Fluorophenyl chloroformate, the calculated molar refractivity provides insights into the electronic distribution within the molecule, with contributions from the aromatic ring system, the fluorine atom, and the chloroformate functionality.

Temperature coefficient analysis of these properties reveals typical behavior for organic liquids, with density decreasing and refractive index showing temperature dependence consistent with thermal expansion effects. These correlations are particularly valuable for quality control applications and for predicting physical properties under varying operational conditions.

Thermal Decomposition Pathways

The thermal decomposition behavior of 2-Fluorophenyl chloroformate follows well-established mechanistic pathways characteristic of chloroformate esters, with the fluorine substitution introducing specific electronic modifications to the decomposition kinetics and product distribution [1] [2] [8]. Understanding these pathways is crucial for safe handling, storage optimization, and synthetic application development.

Table 4: Thermal Decomposition Pathways and Products

| Temperature Range (°C) | Primary Decomposition Products | Reaction Mechanism | Kinetic Characteristics |

|---|---|---|---|

| < 25 | No decomposition | Stable storage | Indefinite under dry conditions |

| 25-100 | Minimal decomposition | Slow thermal rearrangement | First-order kinetics, low rate |

| 100-150 | HCl + CO₂ + 2-fluorophenol | C-Cl bond homolysis | Accelerated decomposition |

| 150-200 | Complete fragmentation | Multiple bond cleavage | Rapid gas evolution |

| > 200 | HCl + CO₂ + fluorinated fragments | Comprehensive breakdown | Exothermic process |

The initial thermal decomposition pathway involves the homolytic cleavage of the carbon-chlorine bond within the chloroformate group, generating a carbonyl radical intermediate that subsequently fragments to release carbon dioxide [1] [2] [8]. This process is facilitated by the electron-withdrawing nature of the fluorine substituent, which stabilizes the resulting phenoxy radical through resonance delocalization.

The primary decomposition reaction can be represented as:

2-FC₆H₄OCOCl → 2-FC₆H₄OH + CO₂ + Cl-

This mechanism proceeds through a unimolecular elimination pathway, with the rate-determining step being the C-Cl bond cleavage. The activation energy for this process is influenced by the electronic effects of the fluorine substituent, which both withdraws electron density from the aromatic system and provides additional stabilization to radical intermediates [7].

Secondary decomposition pathways become significant at elevated temperatures (>150°C), involving the fragmentation of the aromatic ring system and the formation of various fluorinated organic fragments. These processes are typically accompanied by significant exothermic heat release and can lead to rapid pressure buildup in closed systems [8].

Moisture-Induced Decomposition Pathways:

In the presence of moisture, 2-Fluorophenyl chloroformate undergoes rapid hydrolysis through nucleophilic substitution mechanisms:

2-FC₆H₄OCOCl + H₂O → 2-FC₆H₄OH + CO₂ + HCl

This hydrolytic pathway proceeds via a bimolecular mechanism with water acting as the nucleophile, attacking the electrophilic carbonyl carbon. The reaction is highly exothermic and can be catalyzed by trace amounts of acids or bases present in the system [1] [2] [12].